Cefodizime

Description

Contextualization within Cephalosporin (B10832234) Chemistry and Antimicrobial Research

Cefodizime belongs to the class of cephalosporin antibiotics, which are part of the larger beta-lactam group of antibacterial compounds. guidetopharmacology.orgdrugbank.comnih.govwikipedia.org Cephalosporins, like penicillins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. nih.govwikipedia.orgpatsnap.comwikidoc.org They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall. wikipedia.orgpatsnap.comwikidoc.orgwikipedia.org

The cephalosporin class originated from compounds isolated from the fungus Acremonium (formerly known as Cephalosporium). nih.govwikipedia.orgwikidoc.org The core structure of cephalosporins features a six-membered dihydrothiazine ring fused to a beta-lactam portion. nih.govwikipedia.org Modifications at specific positions on this core structure, particularly at C3 and C7, are key determinants of their antimicrobial activity and pharmacological properties. nih.gov

This compound is classified as a third-generation cephalosporin. guidetopharmacology.orgdrugbank.comnih.govwikipedia.orgpatsnap.comwikipedia.orgnih.govncats.ionih.govacs.org This generation of cephalosporins is generally characterized by an extended spectrum of activity, particularly against Gram-negative bacteria, compared to first- and second-generation agents. nih.govwikipedia.orgwikidoc.org Third-generation cephalosporins often exhibit increased resistance to hydrolysis by many beta-lactamases, enzymes produced by bacteria that can inactivate beta-lactam antibiotics. patsnap.comnih.govnih.gov this compound, specifically, is described as stable to most beta-lactamases. nih.govnih.gov

Historical Perspectives on this compound's Discovery and Early Research Trajectories

The discovery of cephalosporins dates back to 1945 when Italian scientist Giuseppe Brotzu isolated compounds from Cephalosporium acremonium. nih.govwikipedia.orgwikidoc.org Early research by scientists like Edward Abraham and Guy Newton in the UK in the 1950s led to the isolation and structural description of cephalosporin C. nih.govwikidoc.org While the initial natural compounds had limited potency, the development of the 7-aminocephalosporanic acid (7-ACA) nucleus, analogous to the penicillin nucleus, paved the way for the synthesis of numerous semi-synthetic cephalosporin derivatives with improved properties. wikipedia.org

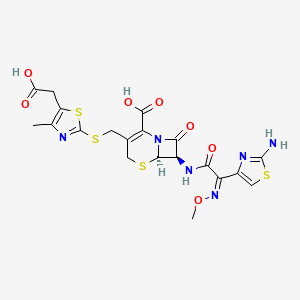

This compound (initially referred to by experimental codes such as HR 221 or THR-221) was developed by Hoechst AG and Roussel Uclaf. acs.orgnih.govpsu.edu Its structure includes a mercaptothiazolyl moiety at the 3-position, differentiating it from compounds like cefotaxime (B1668864) which have an acetoxy group at this position. psu.edu At the 7-position, it features an aminothiazolyl-methoxyimino side chain, a structural feature common to many third-generation cephalosporins that contributes to their broad spectrum and beta-lactamase stability. nih.govwikipedia.org

Early research on this compound focused on defining its in vitro antimicrobial spectrum and comparing its activity to other existing cephalosporins. Studies conducted in the early 1980s and 1990s demonstrated its activity against a range of Gram-positive and Gram-negative bacteria. wikipedia.orgnih.govpsu.edu

Early in vitro susceptibility studies indicated that this compound's spectrum included many Enterobacteriaceae, staphylococci (methicillin-sensitive), Streptococcus species, Haemophilus influenzae, and Neisseria species. wikipedia.orgnih.gov It was found to be less active against certain enteric species compared to cefotaxime or ceftizoxime (B193995) in some studies but showed potency against strains of Morganella and Proteus vulgaris. nih.gov Resistance was observed in Enterococci, methicillin-resistant Staphylococcus aureus, and most Pseudomonas species. nih.gov Acinetobacter species and Pseudomonas aeruginosa strains typically required higher concentrations for inhibition. nih.govresearchgate.net

Research also explored this compound's stability to beta-lactamases, finding it to be very stable against several common types, including Richmond-Sykes types I, II, III, and IV. nih.gov Furthermore, early investigations suggested potential immunomodulatory properties of this compound, which might contribute to its in vivo activity, potentially explaining instances where its clinical efficacy appeared superior to that predicted solely by in vitro results. wikipedia.orgnih.govpsu.edunih.gov Studies indicated that this compound could stimulate certain phagocyte and lymphocyte functions, particularly when impaired. wikipedia.orgnih.gov For example, research in 2004 showed that this compound increased the expression of toll-like receptor 4 (TLR-4) in neutrophils stimulated by Klebsiella pneumoniae. wikipedia.org

Data from early in vitro susceptibility studies comparing this compound to other agents like cefotaxime and ceftizoxime provided key insights into its potential clinical utility. While direct comparative MIC data specifically from the earliest research phases for inclusion in a table is challenging to isolate definitively across diverse early studies, the general trends observed in early evaluations can be summarized.

Here is a representation of typical in vitro activity trends reported in early comparative studies, illustrating minimum inhibitory concentration (MIC) ranges or general susceptibility patterns against selected organisms compared to other third-generation cephalosporins like cefotaxime.

| Organism Group / Species | This compound Activity (Early Studies) | Comparative Agent (e.g., Cefotaxime) Activity | Notes on Comparison (Early Studies) |

| Enterobacteriaceae (overall) | Very active | Very active | Generally comparable, sometimes less active against specific species. nih.govpsu.edu |

| Escherichia coli | Susceptible | Susceptible | |

| Klebsiella pneumoniae | Susceptible | Susceptible | |

| Morganella spp. | Potent against some strains | Variable | More potent against some strains than cefotaxime/ceftizoxime. nih.gov |

| Proteus vulgaris | Potent against some strains | Variable | More potent against some strains than cefotaxime/ceftizoxime. nih.gov |

| Staphylococcus aureus (MSSA) | Moderately active / Susceptible | Active | Generally active, but less potent than against Gram-negatives. wikipedia.orgnih.govpsu.edu |

| Streptococcus spp. | Highly susceptible | Highly susceptible | Highly active. wikipedia.orgnih.govpsu.edu |

| Haemophilus influenzae | Susceptible | Susceptible | |

| Neisseria spp. | Susceptible | Susceptible | Includes N. gonorrhoeae and N. meningitidis. wikipedia.orgnih.gov |

| Pseudomonas aeruginosa | Inactive / Required high MICs | Variable (often less active than ceftazidime) | Generally poor activity. nih.govresearchgate.net |

| Enterococci | Resistant | Resistant | |

| Staphylococcus aureus (MRSA) | Inactive / Resistant | Inactive / Resistant |

Note: This table reflects general trends reported in early research and is not a comprehensive list of all tested organisms or a precise quantitative comparison across all studies. Specific MIC values varied between different research methodologies and bacterial strains.

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZKBRJLTGRPSS-BGZQYGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022757 | |

| Record name | Cefodizime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69739-16-8 | |

| Record name | Cefodizime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69739-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefodizime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069739168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefodizime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefodizime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFODIZIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z31298J4HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefodizime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Research of Cefodizime S Antibacterial Action

Elucidation of Penicillin-Binding Protein (PBP) Interactions

The primary molecular targets of Cefodizime are penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. nih.gov By binding to and inactivating these proteins, this compound effectively halts the construction of the bacterial cell wall, leading to cell death. nih.gov

Characterization of Binding Affinity to Specific PBP Subtypes (e.g., PBP 1A/B, PBP 2, PBP 3)

To provide a contextual understanding of the binding affinities of third-generation cephalosporins to these critical PBPs in common pathogens, the following table presents data for other drugs in the same class. It is important to note that these are not direct values for this compound but serve as a comparative reference.

| Bacterial Species | Cephalosporin (B10832234) | PBP Subtype | IC50 (µg/mL) |

|---|---|---|---|

| Escherichia coli | Cefotaxime (B1668864) | PBP 1a | <0.1 |

| PBP 2 | 10 | ||

| PBP 3 | <0.1 | ||

| Staphylococcus aureus | Cefotaxime | PBP 1 | 0.5 |

| PBP 2 | 25 | ||

| PBP 3 | 1 |

This table is for illustrative purposes to show typical binding affinities of a third-generation cephalosporin and does not represent specific data for this compound.

Inhibition Mechanisms of Bacterial Cell Wall Peptidoglycan Biosynthesis

This compound, like other β-lactam antibiotics, inhibits the transpeptidase function of PBPs. sigmaaldrich.com This enzymatic activity is crucial for the cross-linking of peptidoglycan chains, which are composed of repeating N-acetylglucosamine and N-acetylmuramic acid units. The transpeptidase domain of PBPs catalyzes the formation of peptide bridges between adjacent glycan chains, a step that confers structural integrity and rigidity to the cell wall.

By binding to the active site of these transpeptidases, this compound blocks this cross-linking process. nih.gov The resulting peptidoglycan is weakened and unable to withstand the internal osmotic pressure of the bacterial cell. This disruption of cell wall homeostasis ultimately leads to cell lysis and death. nih.gov

Bactericidal Dynamics and Cellular Lysis Pathways

The inhibition of PBP function by this compound initiates a cascade of events that culminate in bacterial cell death. The dynamics of this process and the observable changes in bacterial morphology are key indicators of its bactericidal action.

Kinetics of Bacterial Cell Death Induction

The bactericidal activity of this compound is time-dependent, meaning its efficacy is related to the duration that the drug concentration remains above the minimum inhibitory concentration (MIC) of the target organism.

Studies using an in-vitro model simulating human plasma pharmacokinetics have provided insights into the killing kinetics of this compound against various Enterobacteriaceae. For susceptible strains, this compound demonstrates a significant reduction in bacterial viability over time.

| Bacterial Strain | Simulated this compound Dose | Time to Achieve 99.99% Killing (hours) |

|---|---|---|

| Escherichia coli | 1 g | >22 (regrowth observed) |

| 2 g | 6 | |

| Klebsiella pneumoniae | 2 g | 13 |

| Morganella morganii | 2 g | 10 |

| Serratia marcescens | 1 g or 2 g | 16 |

These findings illustrate that higher doses of this compound can achieve a more rapid bactericidal effect against susceptible pathogens. oup.com For some strains, such as E. coli in this model, a lower simulated dose resulted in regrowth as the antibiotic concentration fell below the MIC. oup.com

Morphological Alterations in Susceptible Bacterial Strains

Exposure of susceptible bacteria to this compound, even at sub-inhibitory concentrations, induces distinct morphological changes. These alterations are a direct consequence of the interference with cell wall synthesis and the specific PBPs that are inhibited.

In a study comparing the effects of this compound with other cephalosporins, the following morphological anomalies were observed:

Staphylococcus aureus : Exposure to sub-MICs of this compound resulted in the formation of enlarged cells with signs of surface damage. This suggests a predominant interaction with PBP 2 in this organism. nih.gov

Escherichia coli : this compound induced significant filamentation, where the bacterial cells continue to elongate but are unable to divide. Additionally, the formation of spheroplast-like structures and bulges along the filaments was noted. nih.gov

These morphological changes not only precede cell lysis but also can interfere with other bacterial functions, such as adhesion to host cells. nih.gov

Antimicrobial Spectrum Research in Vitro and Pre Clinical Models

Gram-Negative Bacterial Susceptibility Profiling

Cefodizime demonstrates potent activity against a wide range of Gram-negative bacteria, particularly within the Enterobacteriaceae family and against fastidious organisms like Haemophilus and Neisseria species.

This compound is highly active against many members of the Enterobacteriaceae family, with a concentration of 0.5 mg/L inhibiting 90% of isolates in some studies. nih.gov Its efficacy extends to common pathogens such as Escherichia coli, Klebsiella pneumoniae, and various species of Proteus, Salmonella, and Shigella. oup.comnih.govnih.gov

Escherichia coli : this compound consistently shows good activity against E. coli. The Minimum Inhibitory Concentration required to inhibit 90% of strains (MIC90) is typically low, reported as 0.5 mg/L in several studies. nih.govnih.gov One specific strain, NIHJ-JC2, had an MIC of 0.63 mg/L. oup.com

Klebsiella pneumoniae : This species is also generally susceptible to this compound, with a reported MIC90 of 0.25-0.5 mg/L. nih.gov However, resistance can occur, particularly in strains that overproduce certain types of β-lactamase enzymes. oup.com For susceptible strains, such as ATCC 10031, the MIC can be as low as 0.16 mg/L. oup.com

Morganella morganii : this compound is potent against M. morganii, with studies showing an MIC90 of 0.25-0.5 mg/L. nih.gov In some cases, it has been found to be the most potent agent against certain strains of Morganella spp. nih.gov A specific strain, F201UA191, exhibited a very low MIC of 0.08 mg/L. oup.com

Proteus mirabilis and Proteus vulgaris : P. mirabilis is exceptionally susceptible to this compound, with a reported MIC90 of just 0.02 mg/L, making it one of the most susceptible species. nih.govnih.gov P. vulgaris is also highly susceptible. nih.govcolab.ws

Shigella sonnei and Salmonella species : Both Shigella and Salmonella species are sensitive to this compound. oup.comnih.gov The MIC90 for both genera has been reported as 0.5 mg/L. nih.govnih.gov

Yersinia enterocolitica : Strains of this bacterium have been shown to be consistently sensitive to this compound in vitro. colab.ws

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli | 0.12 | 0.5 | nih.gov |

| Klebsiella pneumoniae | 0.25 | 0.5 | nih.gov |

| Morganella morganii | - | 0.25-0.5 | nih.gov |

| Proteus mirabilis | 0.016 | 0.02-0.03 | nih.govnih.gov |

| Salmonella spp. | 0.25 | 0.5 | nih.gov |

| Shigella spp. | 0.25 | 0.5 | nih.gov |

This compound exhibits very high in vitro activity against Haemophilus influenzae and Neisseria species, including strains that are resistant to other antibiotics like ampicillin. nih.govnih.govcolab.ws

Haemophilus influenzae : This organism, whether it produces β-lactamase or not, is highly susceptible to this compound. nih.govcolab.ws The MIC90 is reported to be as low as 0.05 mg/L. nih.gov

Neisseria gonorrhoeae and Neisseria meningitidis : this compound is extremely potent against both N. gonorrhoeae (including β-lactamase producing strains) and N. meningitidis. nih.govnih.govcolab.ws The MIC90 for both species is reported to be ≤0.008 mg/L to 0.05 mg/L. nih.govnih.gov

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|

| Haemophilus influenzae | ≤0.008 | ≤0.008 - 0.05 | nih.govnih.gov |

| Neisseria gonorrhoeae | ≤0.008 | ≤0.008 - 0.05 | nih.govnih.gov |

| Neisseria meningitidis | - | ≤0.008 - 0.05 | nih.govnih.gov |

The activity of this compound against other Gram-negative pathogens is more variable and often limited, particularly against non-fermenting bacteria.

Moraxella catarrhalis : this compound is effective against M. catarrhalis, with an MIC90 of 0.05 mg/L for non-β-lactamase-producing strains. nih.gov Strains that produce β-lactamase may require higher concentrations, around 1 mg/L. nih.gov

Acinetobacter species : These species are generally considered resistant to this compound. nih.gov MIC values often range from 32 to over 128 mg/L. nih.gov One study noted that concentrations of 32 mg/L were needed to inhibit 50% of tested strains. nih.gov

Pseudomonas aeruginosa : this compound is noticeably less active against P. aeruginosa, with most strains considered resistant. nih.govcolab.ws MICs typically range from 32 to more than 128 mg/L. nih.gov

Xanthomonas maltophilia (now Stenotrophomonas maltophilia): This organism is reported to be inactive against this compound. colab.ws

Gram-Positive Bacterial Susceptibility Profiling

This compound's spectrum includes activity against common Gram-positive cocci, although it is not effective against all species within this group.

Methicillin-Sensitive Staphylococcus aureus (MSSA) : this compound demonstrates moderate activity against MSSA. nih.govnih.gov The MIC90 is reported to be between 4 mg/L and 8 mg/L. nih.govnih.gov It is not active against methicillin-resistant strains (MRSA). nih.govnih.gov

This compound is generally very active against various pathogenic streptococci. oup.comnih.gov

Streptococcus agalactiae (Group B Streptococcus): This species is susceptible to this compound. nih.gov

Streptococcus pneumoniae : this compound inhibits S. pneumoniae at low concentrations. nih.gov The MIC90 has been reported as 0.125 mg/L and 0.5 mg/L in different studies. nih.govnih.gov

Streptococcus pyogenes (Group A Streptococcus): This organism is highly susceptible to this compound. nih.gov Reported MIC90 values are as low as 0.05 mg/L to 0.125 mg/L. nih.govnih.gov

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|

| Methicillin-Sensitive Staphylococcus aureus | 8 | 4-8 | nih.govnih.gov |

| Streptococcus pneumoniae | 0.12 | 0.125-0.5 | nih.govnih.gov |

| Streptococcus pyogenes | 0.12 | 0.05-0.125 | nih.govnih.gov |

Characterization of Resistance in Specific Gram-Positive Genera

Research into the in vitro activity of this compound has delineated its spectrum against several key Gram-positive pathogens, revealing notable patterns of resistance.

Enterococcus species: Studies have consistently demonstrated that Enterococcus species are resistant to this compound. nih.govnih.gov The median minimum inhibitory concentrations (MICs) for enterococci have been reported to be 64 µg/mL or greater, indicating a lack of clinically relevant activity. nih.govnih.gov This intrinsic resistance is a known characteristic of the genus towards many cephalosporins. researchgate.net

Methicillin-Resistant Staphylococcus aureus (MRSA): this compound is inactive against strains of Staphylococcus aureus that are resistant to methicillin (B1676495) (MRSA). nih.govwikipedia.org Like enterococci, the median MIC for MRSA is reported to be at or above 64 µg/mL. nih.govnih.gov The primary mechanism of this resistance in MRSA is the alteration of penicillin-binding proteins (PBPs), specifically the acquisition of the mecA gene which encodes for PBP2a, an altered PBP with low affinity for beta-lactam antibiotics. mdpi.comorthobullets.com However, some research has explored synergistic effects; one in vivo study noted a strong synergistic bactericidal effect of this compound combined with minocycline (B592863) against an MRSA strain in the presence of polymorphonuclear leukocytes from immunocompromised mice. nih.gov

Staphylococcus epidermidis: this compound has been shown to be inactive against Staphylococcus epidermidis. wikipedia.org This is particularly significant as S. epidermidis, especially methicillin-resistant S. epidermidis (MRSE), is a major cause of nosocomial and medical device-related infections. japsonline.com The prevalence of multidrug resistance in S. epidermidis is a growing concern, with many hospital-associated strains exhibiting resistance to a wide array of antibiotics. japsonline.comeuropa.eu

Activity Against Atypical Bacterial Pathogens

Borrelia burgdorferi sensu lato: this compound has demonstrated effective in vitro activity against the spirochete Borrelia burgdorferi sensu lato, the causative agent of Lyme disease. nih.govasm.org Studies comparing its efficacy to other agents have found its activity to be comparable to that of ceftriaxone (B1232239), a standard treatment for Lyme disease. nih.govasm.org The minimum inhibitory concentrations (MICs) and minimum spirocheticidal concentrations (MSCs) were evaluated for various isolates, with the MSCs typically being one to two dilutions higher than the corresponding MICs. asm.org Time-kill curve analyses showed that the bactericidal activity of this compound against B. burgdorferi followed a course parallel to that of ceftriaxone. asm.org

| Organism | Antimicrobial Agent | MIC Range (µg/mL) |

|---|---|---|

| Borrelia burgdorferi sensu lato (6 isolates) | This compound | 0.004 - 0.03 |

| Ceftriaxone | 0.004 - 0.015 | |

| Minocycline | 0.015 - 0.125 | |

| Azithromycin | ≤0.002 | |

| Roxithromycin | ≤0.002 - 0.004 |

Methodological Considerations in Antimicrobial Susceptibility Testing

Influence of Inoculum Size on Minimum Inhibitory Concentrations (MICs)

The initial concentration of bacteria (inoculum size) used in susceptibility testing can significantly influence the determined MIC value, a phenomenon known as the inoculum effect. nih.gov This effect is particularly pronounced for β-lactam antibiotics when tested against bacteria that produce β-lactamase enzymes. nih.gov For this compound, an inoculum effect has been observed; one study found that a high inoculum (10⁷ CFU/mL) of Klebsiella pneumoniae and Enterobacter spp. led to an increase in the MIC of this compound. nih.gov While this specific finding was in Gram-negative bacteria, the principle that minor variations in inoculum density can affect MICs is a critical consideration in the standardized testing of all antimicrobials. pnas.org

Impact of Test Medium Composition and pH on Antimicrobial Activity

The composition and pH of the growth medium used for susceptibility testing are critical variables that can affect the in vitro activity of an antimicrobial agent. libretexts.orgmdpi.com For example, changes in pH and medium composition have been shown to affect the activity of other cephalosporins, such as ceftizoxime (B193995), against anaerobic bacteria. nih.gov Furthermore, the presence of certain supplements, like sodium chloride (NaCl), has been shown to influence the resistance profile of Enterococcus faecalis to cefotaxime (B1668864) by altering the composition of peptidoglycan precursors. nih.gov While these factors are known to be influential for cephalosporins generally, specific research detailing the precise impact of test medium composition and pH on the antimicrobial activity of this compound was not identified in the reviewed sources.

Determination of Minimum Inhibitory and Bactericidal Concentrations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency and is defined as the lowest concentration of the drug that prevents visible growth of a microorganism in vitro under standardized conditions. nih.govemerypharma.com The MIC is typically determined using broth dilution (in either macro or micro formats) or agar (B569324) dilution methods. emerypharma.comlitfl.com In these methods, a standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent. bmglabtech.com After incubation, the lowest concentration that inhibits growth is recorded as the MIC. bmglabtech.com

A related but distinct measure is the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. emerypharma.combmglabtech.com The MBC is determined as a subsequent step to an MIC test. emerypharma.com Aliquots from the tubes or wells showing no visible growth in the MIC assay are subcultured onto antibiotic-free agar plates. litfl.combmglabtech.com The lowest concentration of the drug from the original MIC series that results in a 99.9% reduction in CFU/mL on these plates is the MBC. bmglabtech.com this compound has been described as a bactericidal agent, meaning its MBC is typically at or very near its MIC for susceptible organisms. nih.gov

Cefodizime Stability and Mechanisms of Bacterial Resistance

Enzymatic Stability Studies

A key factor in the effectiveness of beta-lactam antibiotics is their stability against hydrolysis by bacterial beta-lactamase enzymes. These enzymes inactivate the antibiotic by cleaving the beta-lactam ring nih.govmdpi.com.

Resistance to Beta-Lactamases (e.g., Richmond-Sykes Types I, II, III, IV; Bacillus cereus Enzyme; Plasmid-Mediated Enzymes such as TEM-1, TEM-2, SHV-1, BRO-1; Staphylococcal Penicillinases)

Cefodizime has demonstrated high stability against hydrolysis by various beta-lactamases. Studies have shown that this compound is very stable to hydrolysis by Richmond-Sykes types I, II, III, and IV beta-lactamases, as well as the enzyme derived from Bacillus cereus nih.govasm.org. Furthermore, this compound's stability against prevalent plasmid-mediated beta-lactamases such as TEM-1, TEM-2, SHV-1, and BRO-1, along with staphylococcal penicillinases, is considered reassuring given the widespread occurrence of strains producing these enzymes in both community-acquired and nosocomial infections nih.govnih.gov. This intrinsic stability contributes significantly to this compound's activity against many beta-lactamase-producing strains nih.govjst.go.jp.

Susceptibility to Chromosomally-Encoded Beta-Lactamases and Extended-Spectrum Beta-Lactamases (ESBLs)

While this compound exhibits stability against many common beta-lactamases, it can be inactivated by some chromosomally-encoded beta-lactamases and Extended-Spectrum Beta-Lactamases (ESBLs) produced by Gram-negative microorganisms nih.gov. Chromosomally-encoded AmpC beta-lactamases, for instance, are found in many Gram-negative bacteria and can confer resistance to various beta-lactams, including extended-spectrum cephalosporins, particularly when overexpressed wikipedia.orgnih.govjscimedcentral.comasm.org. ESBLs, often derived from TEM or SHV enzymes through mutations, can hydrolyze extended-spectrum cephalosporins like cefotaxime (B1668864) and ceftazidime (B193861), leading to resistance wikipedia.orgmast-group.comoup.com. The susceptibility of this compound to these specific enzymes can impact its effectiveness against strains producing them nih.gov.

Bacterial Resistance Mechanisms in the Context of this compound

Beyond enzymatic inactivation, bacteria employ several other mechanisms to resist the effects of antibiotics, including this compound. These mechanisms can occur independently or in combination, contributing to reduced susceptibility or outright resistance frontiersin.orgmdpi.comnih.gov.

Target Site Modifications (e.g., PBP Alterations)

Beta-lactam antibiotics exert their effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis wikipedia.orgnih.govmdpi.com. Resistance can arise through modifications in the structure or number of PBPs, leading to a reduced affinity of the antibiotic for its target site nih.govmdpi.complos.orgetflin.comoup.com. Alterations in PBPs can allow cell wall synthesis to continue even in the presence of the antibiotic plos.org. While PBP modifications are a common mechanism of beta-lactam resistance, particularly in Gram-positive bacteria like MRSA which acquires the mecA gene encoding a low-affinity PBP2A, they also play a role in resistance in Gram-negative bacteria nih.govmdpi.comoup.com.

Efflux Pump Systems

Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels frontiersin.orgmdpi.comnih.govmicrobialcell.comnih.gov. These pumps can be a significant contributor to intrinsic and acquired resistance, often having broad substrate specificity and contributing to multidrug resistance frontiersin.orgmdpi.commicrobialcell.comnih.gov. Efflux pump activity can affect the susceptibility of bacteria to this compound by pumping the compound out of the cell microbialcell.comfda.gov.

This compound's Efficacy Against Resistant Phenotypes (e.g., non-cephalothin, non-cefamandole, and non-aminoglycoside resistant strains)

This compound, a third-generation cephalosporin (B10832234), demonstrates notable activity against a range of bacteria, including some strains that exhibit resistance to earlier generation cephalosporins like cephalothin (B1668815) and cefamandole, as well as aminoglycosides. Studies evaluating the in vitro antimicrobial activity of this compound have provided insights into its effectiveness against these resistant phenotypes.

Research indicates that this compound was active against a significant percentage of bacteria that were resistant to both cephalothin and cefamandole. Specifically, one study reported activity against 43% of bacterial strains resistant to cephalothin and cefamandole. asm.orgnih.gov This suggests that this compound retains efficacy against a considerable portion of bacteria that have developed resistance to these older beta-lactams.

Furthermore, this compound has shown activity against bacteria resistant to aminoglycosides. A study found that this compound was active against 58% of bacterial strains resistant to aminoglycosides. asm.orgnih.gov Aminoglycoside resistance can arise through various mechanisms, including the production of aminoglycoside-modifying enzymes (AMEs), modification of the antibiotic target, reduced permeability, and increased efflux infectionsinsurgery.org. The observed activity of this compound against a notable fraction of these resistant strains highlights its potential utility in situations where aminoglycoside resistance is a concern.

While this compound shows activity against certain resistant phenotypes, it is important to note its limitations. Like other third-generation cephalosporins, this compound may not be active against bacteria possessing certain types of beta-lactamases, such as the Richmond-Sykes type I beta-lactamases found in some Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter anitratus. nih.govnih.gov These strains often exhibit high minimum inhibitory concentrations (MICs) for this compound. nih.govnih.gov Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp. are also generally resistant to this compound. asm.orgnih.govnih.gov

The following table summarizes the reported efficacy of this compound against bacteria resistant to cephalothin, cefamandole, and aminoglycosides based on available research:

| Resistant Phenotype | Percentage of Strains Susceptible to this compound | Source |

| Resistant to Cephalothin and Cefamandole | 43% | asm.orgnih.gov |

| Resistant to Aminoglycosides | 58% | asm.orgnih.gov |

Detailed research findings often involve determining the minimum inhibitory concentrations (MICs) of this compound against collections of bacterial isolates with known resistance profiles. Lower MIC values indicate greater susceptibility of the bacteria to the antibiotic. Studies have reported a range of MICs for this compound against various bacterial species, with variations observed depending on the specific resistance mechanisms present in the strains. asm.orgnih.govnih.gov For instance, while many Enterobacteriaceae are susceptible to this compound, strains resistant to cefotaxime, which is structurally related to this compound, have also shown resistance to this compound. nih.gov

The stability of this compound against various beta-lactamases, including Richmond-Sykes types I, II, III, and IV, as well as the enzyme from Bacillus cereus, contributes to its activity against some resistant strains. asm.orgnih.gov Furthermore, this compound has been shown to markedly inhibit the hydrolysis of certain substrates by type I beta-lactamase. asm.orgnih.gov However, the presence of extended-spectrum beta-lactamases (ESBLs) or other potent resistance mechanisms can still confer resistance to this compound. plos.orgjmicrobiol.or.kr

Understanding the specific mechanisms of resistance present in bacterial populations is crucial for predicting the potential efficacy of this compound. While it offers an advantage over older agents for certain resistant phenotypes, its activity is not universal against all resistant bacteria.

Pharmacological Investigations of Cefodizime Non Human Animal Models

Pharmacokinetic Characterization in Laboratory Animals

Pharmacokinetic studies in various laboratory animal species have been conducted to characterize the absorption, distribution, elimination, and protein binding of cefodizime. These studies provide a basis for understanding the drug's disposition profile.

Absorption and Bioavailability Studies (e.g., Mice, Rats, Rabbits, Dogs, Monkeys)

Studies in laboratory animals including mice, rats, rabbits, dogs, and monkeys have investigated the absorption and bioavailability of this compound. High and prolonged blood or serum levels of this compound were achieved following subcutaneous and intravenous injection in these species. nih.govjst.go.jp Intramuscular administration of this compound has shown high bioavailability, ranging from 90% to 100%. wikipedia.orgnih.gov

Distribution and Tissue Penetration Profiles (e.g., Lung, Liver, Kidney, Bronchial Secretions, Pleural Fluid, Prostate, Bone, Muscle, Skin, Fallopian Tube)

This compound is well distributed in the body and demonstrates a high degree of penetration into tissues and body fluids in experimental animals. nih.govjst.go.jp Particularly high and prolonged levels have been detected in the lungs, liver, and kidneys of these animals. nih.govjst.go.jp Studies have also shown good penetration into other tissues and biological fluids, including bronchial secretions, pleural fluid, prostate, bone, muscle, skin, and Fallopian tube, with long-lasting concentrations. nih.gov The volume of distribution for cephalosporins in general is typically less than 0.3 L/kg, suggesting that distribution primarily occurs within the extracellular fluid. msdvetmanual.com

Elimination and Excretion Pathways (Renal, Biliary)

This compound is predominantly eliminated from the body via the kidneys. wikipedia.orgnih.gov Approximately 80% of the administered dose is excreted renally. nih.gov A further portion, around 20%, is excreted in the bile. nih.gov In rabbits and dogs, large amounts, approximately 35-55% of the given dose, were recovered in the urine, while the recovery rate in the bile of rabbits was lower, at 0.57% for this compound. nih.govjst.go.jp Metabolites of this compound were not detectable in serum or urine in one study. nih.gov The renal excretion of most cephalosporins, including this compound, primarily involves tubular secretion, although glomerular filtration also plays a role. msdvetmanual.com

Here is a summary of this compound elimination in selected animal species:

| Species | Primary Elimination Route | Percentage in Urine | Percentage in Bile |

| Rabbits | Renal | 35-55% | 0.57% |

| Dogs | Renal | 35-55% | Not specified |

| Overall | Renal | ~80% | ~20% |

Serum Protein Binding Dynamics

This compound exhibits a high affinity for serum proteins in laboratory animals. nih.govjst.go.jp The extent of serum protein binding has been reported to range from 33% to 99% in comparative studies with ceftriaxone (B1232239) in various laboratory animals. nih.govjst.go.jp Another study specifically on this compound reported it to be approximately 81% to 88% bound to plasma proteins, chiefly albumin. wikipedia.orgnih.gov The degree of protein binding can vary according to animal species. scielo.org.za

Pharmacodynamic Modeling and Predictive Parameters

Pharmacodynamic modeling aims to relate the pharmacokinetic profile of an antibiotic to its antimicrobial effect. For beta-lactam antibiotics like this compound, the time that the drug concentration remains above the minimum inhibitory concentration (MIC) is considered a key pharmacodynamic parameter. scielo.org.zadiva-portal.orgunlp.edu.ar

Time Above Minimum Inhibitory Concentration (T>MIC) Research as a Pharmacodynamic Parameter

For beta-lactam antibiotics, including cephalosporins such as this compound, the duration for which the unbound drug concentration in plasma or tissue remains above the minimum inhibitory concentration (MIC) of the infecting pathogen (Time > MIC or T>MIC) is widely recognized as the most important pharmacodynamic index correlating with therapeutic efficacy. scielo.org.zadiva-portal.orgunlp.edu.ar Studies using beta-lactams in animals support the concept that maintaining the free drug concentration above the MIC for a certain percentage of the dosing interval (typically 40-60%) is crucial for ensuring therapeutic success. unlp.edu.ar This is because the bacterial killing effect of beta-lactams is time-dependent, meaning that efficacy is maximized by prolonging the exposure time above the MIC rather than achieving very high peak concentrations. unlp.edu.ar While the concept of T>MIC is highly relevant to this compound due to its classification as a beta-lactam, detailed research findings specifically quantifying the required T>MIC for this compound efficacy in various non-human animal infection models were not explicitly available in the reviewed literature. However, the superior in vivo activity of this compound observed in some experimental infection models, which sometimes exceeded predictions based on in vitro values, has been attributed in part to its favorable pharmacokinetic profile, including prolonged serum half-life and excellent tissue penetration leading to long-lasting levels. nih.gov These pharmacokinetic characteristics directly influence the T>MIC achieved, supporting its importance as a predictive parameter for this compound's efficacy in vivo.

In Vitro Pharmacodynamic Models Simulating Physiological Concentrations

In vitro pharmacodynamic models are valuable tools for understanding the effects of antibiotics on bacteria under conditions that simulate the concentration profiles observed in vivo. These models can mimic the changing drug concentrations over time, reflecting absorption, distribution, metabolism, and excretion oup.com. By simulating physiological concentrations, researchers can gain insights into the potential efficacy of an antibiotic like this compound against specific pathogens.

Such models can involve dynamic systems where the drug concentration in the culture medium changes over time, often through the controlled addition of fresh medium and removal of the old, simulating the drug's half-life in the body oup.com. This contrasts with static models where the antibiotic concentration remains constant oup.com.

Studies utilizing in vitro pharmacodynamic simulations have been conducted to evaluate the activity of cephalosporins against various pathogens, including Streptococcus pneumoniae, under conditions simulating human serum concentrations nih.govplos.org. While specific detailed studies using this compound in such models simulating physiological concentrations were not extensively found in the immediate search results, the methodology is well-established for evaluating cephalosporins nih.govplos.orgoup.com. These models allow for the assessment of parameters such as the time the antibiotic concentration remains above the minimum inhibitory concentration (T>MIC), which is a key pharmacodynamic index for beta-lactam antibiotics like this compound diva-portal.org.

Predictive Modeling of Antimicrobial Resistance Development and Selection (e.g., Selective Window, Post-MIC Effect)

Predictive modeling, often coupled with in vitro kinetic models, is employed to understand and forecast the development and selection of antimicrobial resistance. A key concept in this area is the "selective window" (SW), defined as the range of antibiotic concentrations between the minimum inhibitory concentration (MIC) of a susceptible strain and the MIC of a less susceptible or resistant subpopulation nih.govnih.gov. When antibiotic concentrations fall within this window, the more susceptible bacteria are inhibited, while the less susceptible or resistant strains can continue to grow, leading to their selection and enrichment nih.govnih.gov.

In vitro kinetic models have been used to study the selection of resistant bacterial subpopulations by simulating varying times within the selective window diva-portal.orgnih.govonehealthtrust.org. These models can assess the impact of different drug exposure profiles on the competition between bacterial strains with different levels of susceptibility nih.govnih.gov.

Another important factor considered in these models is the post-MIC effect (PME), which is the delayed regrowth of bacteria even after the antibiotic concentration drops below the MIC diva-portal.orgnih.govnih.gov. The PME can influence the outcome of selection by affecting the dynamics of bacterial killing and regrowth nih.govnih.gov.

Studies using in vitro models with Escherichia coli and cefotaxime (B1668864) (another cephalosporin) have demonstrated that the selection of resistant subpopulations increases with the time spent within the selective window nih.govnih.govonehealthtrust.orgresearchgate.net. These models can also account for the emergence and selection of de novo resistant mutants nih.govnih.govonehealthtrust.org. The PME has been shown to be influenced by pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and elimination half-life, and it can significantly impact the selection outcome in dynamic competition between strains nih.govnih.govonehealthtrust.orgresearchgate.net.

While direct studies applying these specific predictive modeling techniques to this compound were not prominently featured in the search results, the principles of the selective window and post-MIC effect are broadly applicable to beta-lactam antibiotics and are crucial for understanding the potential for resistance development under different exposure conditions.

Influence on Bacterial Filamentation in Subinhibitory Concentrations

Exposure of bacteria to subinhibitory concentrations (sub-MICs) of beta-lactam antibiotics, including cephalosporins, can lead to morphological changes, notably the induction of filamentation oup.comnih.govd-nb.infonih.gov. Filamentation occurs when the antibiotic interferes with the bacterial cell wall synthesis machinery, specifically targeting penicillin-binding proteins (PBPs) involved in septum formation, while allowing cell elongation to continue d-nb.infowikipedia.org.

Studies have investigated the effect of sub-MIC concentrations of this compound on bacterial morphology and other virulence factors. Research on Escherichia coli exposed to sub-MICs of this compound demonstrated the induction of filamentation oup.comnih.gov. This morphological change was observed at concentrations ranging from 1/2 to 1/8 × MIC oup.com. The degree of filamentation was found to be dependent on both the concentration of the antibiotic and the duration of exposure oup.com.

Furthermore, the filamentation induced by sub-MIC this compound concentrations has been correlated with other effects, such as the inhibition of bacterial adhesiveness to epithelial cells oup.comnih.gov. One study showed that this compound could inhibit E. coli adherence to human epithelial cells at concentrations as low as 1/32 × MIC, with a strong correlation between the high degree of filamentation and the inhibition of adhesiveness observed at concentrations from 1/2 to 1/8 × MIC oup.com.

This compound's ability to induce filamentation and interfere with adhesiveness at sub-MICs has been noted to differ from that of other cephalosporins like cefotaxime and ceftriaxone, potentially attributed to the unique structural features of this compound nih.gov. The presence of an additional substituent in the 3' position of the this compound molecule, not found in cefotaxime or ceftriaxone, may contribute to its distinct effects on bacterial morphology and virulence factors at subinhibitory concentrations nih.gov.

The induction of filamentation by sub-MIC beta-lactams can have complex implications for bacterial survival and interaction with the host immune system oup.comwur.nl. While filaments may be more susceptible to phagocytosis under certain conditions, the altered morphology can also interfere with standard assessments of bacterial killing oup.com.

Data on the frequency of different morphological forms of Escherichia coli exposed to varying sub-MIC concentrations of this compound over time illustrate the extent of filamentation induced oup.com.

| This compound Concentration (× MIC) | Time (h) | Normal Length (%) | Short/Long Filaments (%) | Ghosts (%) |

| 1/2 | 18 | Data not explicitly provided in snippet | High frequency observed | Presence noted |

| 1/8 | 18 | Data not explicitly provided in snippet | Maximum interference reached | Presence noted |

| 1/32 | 18 | Data not explicitly provided in snippet | Filamentation observed | Data not explicitly provided in snippet |

| 1/128 | 18 | Data not explicitly provided in snippet | Progressive disappearance of filamentation | Data not explicitly provided in snippet |

Note: The specific numerical data for the percentages of different morphological forms at each time point and concentration were not fully available in the provided search snippets, but the description indicates that maximum interference (filamentation) was reached at 1/8 × MIC and decreased at lower concentrations. oup.com

Immunomodulatory Research of Cefodizime

Characterization of Immune Cell Modulation (In Vitro, Ex Vivo, and In Vivo Models)

Effects on Phagocytic Cell Functions (e.g., Neutrophil Phagocytosis, Oxidative Burst, Chemotaxis)

Cefodizime has demonstrated notable effects on the functions of phagocytic cells, particularly neutrophils, although findings can vary depending on the specific function and experimental model.

Neutrophil Phagocytosis: Multiple studies have reported an enhancement of phagocytic activity. An in vitro study showed that this compound significantly increased the phagocytic activity of neutrophils nih.govoup.com. In patients with severe bacterial infections, treatment with this compound normalized impaired granulocyte phagocytic capacity within three days and resulted in a further enhancement of phagocytic capacity after 14 days of therapy nih.gov. Similarly, in lung cancer patients with concurrent respiratory infections, this compound treatment improved the phagocytic function of alveolar macrophages nih.gov.

Oxidative Burst: The impact of this compound on the oxidative burst (or respiratory burst) of neutrophils appears to be more variable. In patients with severe infections who initially exhibited a decreased ability to generate reactive oxygen intermediates, this compound therapy restored this function to normal levels within three days nih.gov. However, other studies have reported no significant influence of this compound on the oxidative burst. For instance, in an in vitro study on neutrophils from diabetic patients, this compound did not alter neutrophil chemiluminescence, a measure of the oxidative burst nih.gov. Another study involving healthy volunteers found no effect on the respiratory burst of granulocytes when stimulated with opsonized zymosan nih.gov.

Chemotaxis: Research on this compound's effect on neutrophil chemotaxis has also yielded mixed results. An in vitro investigation found that this compound did not influence the chemotactic activity of neutrophils from healthy subjects nih.govoup.com. Conversely, a study focusing on neutrophils from poorly-controlled, non-insulin-dependent diabetics, which exhibited significantly lower baseline chemotactic indexes, found that this compound at concentrations of 1 or 10 mg/l restored this impaired chemotactic activity nih.gov. Interestingly, at a higher concentration of 100 mg/l, it decreased the chemotactic activity of neutrophils from healthy controls nih.gov.

Table 1: Summary of this compound's Effects on Phagocytic Cell Functions

| Immune Function | Model System | Key Finding | Reference |

|---|---|---|---|

| Phagocytosis | In Vitro (Human Neutrophils) | Significantly increased phagocytic activity. | nih.govoup.com |

| In Vivo (Patients with Severe Infections) | Normalized impaired function in 3 days; enhanced function at 14 days. | nih.gov | |

| Oxidative Burst | In Vivo (Patients with Severe Infections) | Normalized impaired generation of reactive oxygen intermediates. | nih.gov |

| In Vitro (Human Granulocytes) | No effect on respiratory burst observed. | nih.gov | |

| In Vitro (Diabetic Patient Neutrophils) | No influence on chemiluminescence noted. | nih.gov | |

| Chemotaxis | In Vitro (Human Neutrophils) | Not influenced by this compound. | nih.govoup.com |

| In Vitro (Diabetic Patient Neutrophils) | Restored impaired chemotactic activity at 1-10 mg/l. | nih.gov |

Lymphocyte Transformation Reactions

This compound has been shown to enhance the proliferative response of lymphocytes to stimuli, a process known as lymphocyte transformation or proliferation. In an in vitro setting, a marked, dose-dependent enhancement in the lymphocyte transformation reaction was observed in cells exposed to this compound nih.govoup.com. This finding was echoed in an ex vivo study where lymphocytes from three out of four healthy volunteers who received this compound showed significantly more marked proliferation rates in the mixed lymphocyte reaction compared to baseline nih.gov.

Table 2: Research Findings on this compound and Lymphocyte Transformation

| Study Type | Cell Source | Observation | Reference |

|---|---|---|---|

| In Vitro | Human Leukocytes | Marked, dose-dependent enhancement of lymphocyte transformation. | nih.govoup.com |

| Ex Vivo | Healthy Human Volunteers | Significantly increased proliferation rates in mixed lymphocyte reaction. | nih.gov |

Granulocyte-Monocyte Progenitor Colony Formation

Research indicates that this compound can stimulate the formation of colonies from granulocyte-monocyte progenitors (CFU-GM), which are precursor cells in the bone marrow that differentiate into granulocytes and monocytes. An in vitro study demonstrated that this compound significantly stimulated colony formation by these progenitors in a dose-dependent manner nih.govoup.com. This suggests a potential role for this compound in promoting the replenishment of important innate immune cells.

Table 3: Effect of this compound on Granulocyte-Monocyte Progenitor Colony Formation

| Model | Finding | Significance | Reference |

|---|---|---|---|

| In Vitro | Dose-dependent stimulation of colony formation. | P < 0.01 | nih.govoup.com |

Antibody-Dependent Cell Cytotoxicity and Natural Killer Cell-Mediated Cytotoxicity

The influence of this compound on antibody-dependent cell cytotoxicity (ADCC) and natural killer (NK) cell-mediated cytotoxicity presents a complex picture with some conflicting results between studies.

One in vitro study reported that this compound had no significant effect on either ADCC or NK cell-mediated cytotoxicity nih.govoup.com. However, a separate clinical investigation in patients with conditions predisposing to infection yielded different results. This study measured spontaneous cell-mediated cytotoxicity (SCMC) and ADCC against different target cell lines before and after ten days of this compound therapy. While the SCMC lysis of K562 target cells did not change significantly, both SCMC and ADCC lysis of LIK (lymphoblastoid) cells showed a significant increase nih.gov. The researchers concluded that this compound selectively stimulated a subpopulation of NK cells in this specific patient group nih.gov.

Table 4: Contrasting Findings on this compound's Effect on ADCC and NK Cell Cytotoxicity

| Study Type | Target Cells | Finding | Reference |

|---|---|---|---|

| In Vitro | Not Specified | No significant effect on ADCC or NK cell-mediated cytotoxicity. | nih.govoup.com |

| In Vivo (Patients) | K562 | No significant change in spontaneous cell-mediated cytotoxicity (SCMC). | nih.gov |

| In Vivo (Patients) | LIK (lymphoblastoid) | Significant increase in both SCMC and ADCC. | nih.gov |

Molecular and Cellular Mechanisms Underlying Immunomodulatory Effects

Role of the Thio-thiazolyl Side Chain at Position 3 of the Cephem Nucleus

The distinct immunomodulatory properties of this compound, which set it apart from other cephalosporins, are believed to be linked to its specific chemical structure. The chemical basis for these effects is thought to be related to the unique thio-thiazolyl side-chain located at position 3 of the cephem nucleus nih.gov. This particular structural feature is credited with giving this compound its positive immunomodulating activity nih.gov.

Interactions with Host Cell Surface Components (e.g., Membrane Glycoproteins, Toll-Like Receptor 4 (TLR-4))

This compound's immunomodulatory actions appear to be initiated, in part, through its interaction with key components on the surface of host immune cells. While direct interactions with a wide array of membrane glycoproteins are not extensively detailed in current literature, significant findings have emerged regarding its interplay with Toll-Like Receptor 4 (TLR-4).

In a study investigating the immunoregulating effects of this compound on neutrophils stimulated with heat-killed Klebsiella pneumoniae, it was observed that this compound increased the mRNA expression of TLR4. This upregulation of TLR4 suggests that this compound may modulate the host's innate immune response by influencing the very receptors responsible for recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria. The study proposed that the immunomodulating effects of this compound on cytokine production in this context are potentially mediated through the LPS-TLR4-NF-κB signaling pathway. nih.gov

| Host Cell Component | Observed Interaction with this compound | Potential Mechanism |

| Toll-Like Receptor 4 (TLR-4) | Increased mRNA expression in Klebsiella pneumoniae-stimulated neutrophils. nih.gov | Modulation of the LPS-TLR4-NF-κB signaling pathway. nih.gov |

Influence on Cytokine and Chemokine Release (e.g., TNF, IL-1, IL-6)

A pivotal aspect of this compound's immunomodulatory profile is its ability to influence the production and release of crucial signaling molecules like cytokines and chemokines. This modulation is not a simple upregulation or downregulation but appears to be dependent on the specific context of the immune stimulation.

In in-vitro studies using lipopolysaccharide (LPS)-stimulated human peripheral mononuclear cells, this compound demonstrated a significant, concentration-dependent decrease in the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov For instance, at a concentration of 100 micrograms/ml, this compound inhibited TNF-α release by 42%. nih.gov Conversely, in the same study, this compound showed a marked stimulatory effect on the release of interleukin-8 (IL-8), a potent chemokine involved in neutrophil recruitment. nih.gov

However, in a different experimental model using heat-killed Klebsiella pneumoniae to stimulate neutrophils, this compound was found to increase the production of TNF-α and interleukin-1beta (IL-1β) in the early stages of the inflammatory response. nih.gov In a murine model of pulmonary inflammation induced by heat-killed Streptococcus pneumoniae, this compound upregulated the early secretion of TNF-α but reduced the later levels of interleukin-1 alpha (IL-1α) and IL-6. nih.gov This dual action suggests a role for this compound in initially promoting a robust immune response to infection, followed by a dampening of the inflammatory cascade to potentially mitigate tissue damage. nih.gov

| Cytokine/Chemokine | Effect of this compound | Experimental Model |

| TNF-α | Decreased release nih.gov | LPS-stimulated human peripheral mononuclear cells nih.gov |

| Increased production (early stage) nih.gov | Heat-killed Klebsiella pneumoniae-stimulated neutrophils nih.gov | |

| Upregulated secretion (early stage) nih.gov | Murine model of heat-killed Streptococcus pneumoniae-induced pulmonary inflammation nih.gov | |

| IL-1β | Increased production (early stage) nih.gov | Heat-killed Klebsiella pneumoniae-stimulated neutrophils nih.gov |

| IL-1α | Reduced levels (late stage) nih.gov | Murine model of heat-killed Streptococcus pneumoniae-induced pulmonary inflammation nih.gov |

| IL-6 | Decreased release nih.gov | LPS-stimulated human peripheral mononuclear cells nih.gov |

| Reduced levels (late stage) nih.gov | Murine model of heat-killed Streptococcus pneumoniae-induced pulmonary inflammation nih.gov | |

| IL-8 | Marked stimulatory effect on release nih.gov | LPS-stimulated human peripheral mononuclear cells nih.gov |

Impact on Host Resistance in Infection Models (e.g., Enhanced Bacterial Clearance, Survival in this compound-Resistant Pathogen Infections)

The immunomodulatory properties of this compound translate into tangible benefits in preclinical infection models, demonstrating an enhanced ability of the host to combat pathogens, even those resistant to the direct antimicrobial action of the drug.

One of the key findings is the enhancement of bacterial clearance. In a mouse model of peritonitis, this compound was shown to enhance the bactericidal activity of phagocytes against Klebsiella pneumoniae. nih.gov This effect was attributed to the antibiotic's ability to reduce the thickness of the bacterial capsule, thereby increasing the pathogen's susceptibility to phagocytosis. nih.gov

Perhaps the most striking evidence of this compound's immunomodulatory impact is its efficacy in infections caused by pathogens that are inherently resistant to it. In a notable study, the prophylactic treatment of mice with this compound significantly prolonged their mean survival time after an intravenous infection with Candida albicans, a fungal pathogen not susceptible to cephalosporins. nih.gov The mean survival time for the this compound-treated group was 16.7 days, compared to just 3.5 days for the control group. nih.gov This protective effect is attributed to the immunostimulatory activity of this compound, which enhances the host's own defense mechanisms to clear the infection. nih.gov Similar protective effects have been observed in murine models of Toxoplasma gondii infection. oup.com

| Infection Model | Pathogen | Effect of this compound | Observed Outcome |

| Murine Peritonitis | Klebsiella pneumoniae | Enhanced bactericidal activity of phagocytes. nih.gov | Improved bacterial clearance. nih.gov |

| Murine Intravenous Infection | Candida albicans (this compound-Resistant) | Prophylactic treatment. nih.gov | Significantly prolonged mean survival time (16.7 days vs. 3.5 days for control). nih.gov |

| Murine Infection | Toxoplasma gondii (this compound-Resistant) | Prophylactic administration. oup.com | Increased survival. oup.com |

Synthetic Chemistry and Degradation Studies of Cefodizime

Synthetic Pathways and Methodological Advancements

The synthesis of Cefodizime, a third-generation cephalosporin (B10832234), has been a subject of chemical research aimed at improving efficiency and yield. Concurrently, the exploration of its analogs has provided valuable insights into the relationship between its chemical structure and biological activity.

Optimization of Synthesis from 7-Aminocephalosporanic Acid (7-ACA) Derivatives

An efficient, large-scale preparation of this compound disodium (B8443419) has been developed starting from 7-Aminocephalosporanic Acid (7-ACA). researchgate.net This improved process involves a three-step synthesis that maximizes yield and purity. The synthesis begins with the reaction of 7-ACA with 5-benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate to produce Cefatoxime acid. This is followed by the reaction of Cefatoxime acid with 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid to form this compound acid. The final step involves converting the this compound acid to its disodium salt. researchgate.net

The progression of this synthesis is detailed in the table below, outlining the key reactions and their respective yields.

| Step | Reactants | Product | Yield (%) |

| 1 | 7-ACA, 5-benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate | Cefatoxime acid | 90% |

| 2 | Cefatoxime acid, 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid | This compound acid | 66.3% |

| 3 | This compound acid, Sodium 2-ethylhexanoate | This compound disodium | 89.7% |

This table outlines the optimized three-step synthesis of this compound disodium from 7-ACA derivatives, highlighting the high-yield conversion in the initial and final steps. researchgate.net

Further methodological advancements include the development of continuous microstructured flow systems for the synthesis of this compound precursors, which can significantly increase the space-time yield compared to traditional batch processes. researchgate.net

Exploration of Structure-Activity Relationships in this compound Analogs

The study of this compound analogs has been crucial in understanding its unique pharmacokinetic profile. This compound is distinguished by a bisubstituted thiothiazole moiety at the C-3 position of the cephem nucleus. nih.gov Research into the structure-activity relationship (SAR) has shown that this specific side chain is responsible for the drug's prolonged elimination half-life and high area under the curve (AUC) in animal models, without negatively impacting its in-vitro antibacterial activity, which remains comparable to that of Cefotaxime (B1668864). nih.govnih.gov

The balance between high antibacterial efficacy and favorable pharmacokinetics is a key feature of this compound that has been elucidated through SAR studies. nih.gov Modifications to both the C-7 acylamino side chain and the C-3 substituent of the cephalosporin core have been systematically investigated to determine their effects on antibacterial spectrum, potency, and stability against beta-lactamases. For many cephalosporins, the aminothiazole ring in the C-7 side chain is a critical component for potent antibacterial activity.

Chemical Degradation Pathways

The stability of this compound in aqueous solutions is a critical factor, and its degradation has been studied under both alkaline and neutral conditions. These studies have identified several key degradation products, providing a clearer picture of the molecule's chemical liabilities.

Characterization of Alkaline Degradation Pathways

In aqueous alkaline solutions, this compound undergoes degradation, leading to the formation of several distinct products. researchgate.net The primary mechanism involves the cleavage of the β-lactam ring, a common degradation pathway for cephalosporin antibiotics under basic conditions. nih.govnih.gov The identified products indicate a complex degradation cascade.

Characterization of Neutral Degradation Pathways

Similar to its behavior in alkaline solutions, this compound also degrades in neutral aqueous environments. The degradation pathways in neutral solutions lead to the same set of characterized products as observed under alkaline conditions. researchgate.net This suggests that hydrolysis of the β-lactam ring is a key degradation route regardless of the pH being alkaline or neutral.

The major degradation products identified in both alkaline and neutral aqueous solutions are listed below.

| Product Code | Chemical Name/Description | Degradation Condition |

| THR-221-C | C-7 positional isomer of the β-lactam ring | Alkaline, Neutral |

| THR-221-B | Δ3-cephem form | Alkaline, Neutral |

| THR-221-V | Methoxyimino-aminothiazolyl aldehyde | Alkaline, Neutral |

| THR-221-VI | Mercaptothiazole | Alkaline, Neutral |

This table summarizes the principal degradation products of this compound identified in both alkaline and neutral aqueous solutions. researchgate.net

Analytical Methodologies for Cefodizime Quantification

Chromatographic Techniques

Chromatographic techniques offer high specificity and sensitivity for the determination of cefodizime in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods have been extensively developed for the quantification of this compound. A typical approach involves reversed-phase chromatography coupled with UV detection. One reported method for the determination of this compound in biological materials utilized a reversed-phase column with an ion-pair chromatographic technique and a UV detector set at 264 nm. nih.gov

Method validation is a critical step in ensuring the reliability and accuracy of an analytical method. While specific validation parameters for the this compound HPLC method in nih.gov are not detailed in the abstract, validation typically involves assessing parameters such as linearity, accuracy, precision, specificity, detection limit, and quantitation limit. For related cephalosporins like cefotaxime (B1668864) and cefoperazone (B1668861), validated RP-HPLC methods have been reported, with validation parameters including linearity, accuracy, precision (intraday and interday), robustness, ruggedness, specificity, and stability. jbclinpharm.orgnih.goveurasianjournals.com For instance, a validated RP-HPLC method for cefotaxime showed linearity in the range of 10-70 µg/ml, with a correlation coefficient of 0.9976. jbclinpharm.org Another method for cefixime (B193813) and linezolid (B1675486) demonstrated linearity over specific concentration ranges and was validated for accuracy, precision, robustness, LOD, and LOQ according to ICH guidelines. nih.gov

Application in Diverse Biological Matrices (e.g., Plasma, Serum, Urine, Bile, Feces, Visceral Tissue)

HPLC methods are well-suited for the quantification of this compound in various biological matrices. A developed HPLC method for this compound has been applied to determine its concentrations in plasma, serum, urine, bile, feces, and visceral tissue. nih.gov Sample preparation techniques are essential to isolate the analyte from the complex biological matrix and minimize interference. For plasma or serum samples, deproteinization with methanol (B129727) was employed, followed by concentration of the methanol eluate. nih.gov Urine and bile samples were prepared by dilution and filtration. nih.gov Feces samples involved homogenization, centrifugation, and filtration of the supernatant. nih.gov Visceral tissue samples required homogenization, deproteinization with methanol, and concentration of the eluate. nih.gov

Studies on other cephalosporins like cefotaxime also highlight the application of HPLC in various biological matrices, including bile, blood, and urine, with different sample preparation techniques like protein precipitation and extraction. scribd.comunesp.br Bioanalytical HPLC-UV methods for simultaneous quantification of antibiotics like cefotaxime and ciprofloxacin (B1669076) in human plasma have also been developed and validated, emphasizing the importance of deproteinization methods to separate the analyte from plasma proteins. japsonline.com

Spectrophotometric and Fluorimetric Approaches (Comparative Research with Related Compounds)

Spectrophotometric and fluorimetric methods offer alternative approaches for the quantification of cephalosporins, although they may sometimes present limitations in selectivity compared to HPLC, particularly in complex biological matrices. While direct information on the application of these methods specifically for this compound quantification in biological samples is limited in the provided results, comparative research with related compounds like cefotaxime provides insights into these techniques.

Spectrophotometric methods for cephalosporins often rely on reactions that produce colored complexes measurable by UV-Vis spectrophotometry. For example, a comparative validation study for cefotaxime sodium utilized a spectrophotometric method based on the formation of a yellow-colored ion-pair complex with 2,4-Dinitrophenylhydrazine in acidic medium, showing maximum absorbance at 408 nm. rfppl.co.in

Fluorimetric methods can offer higher sensitivity than spectrophotometry. Studies on cefotaxime sodium have explored spectrofluorimetric analysis using derivatization agents. One method involved derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), a fluorophore that reacts with amines, and measuring the fluorescence intensity. upb.roresearchgate.net Another spectrofluorimetric procedure for several penicillins and cephalosporins, including cefotaxime, was based on the acidic oxidation of the antibiotics with cerium(IV), followed by measuring the inherent fluorescence of the generated cerium(III) ions at excitation and emission wavelengths of 256 nm and 356 nm, respectively. tandfonline.com